N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide
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Overview
Description
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfonyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyridine ring. The introduction of the trifluoromethyl group can be achieved through a variety of methods, including the use of trifluoromethylating agents. The sulfonyl group is then introduced via sulfonation reactions, and the final step involves the formation of the butanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting enzymes in pests or interacting with receptors in human cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and sulfonyl groups, such as:
- 6-chloro-5-(trifluoromethyl)pyridin-3-yl sulfone
- 3-methylbutanamide derivatives with different substituents on the pyridine ring
Uniqueness
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and sulfonyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O3S/c1-6(2)3-9(18)17-21(19,20)7-4-8(11(13,14)15)10(12)16-5-7/h4-6H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLRUGEHJENSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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